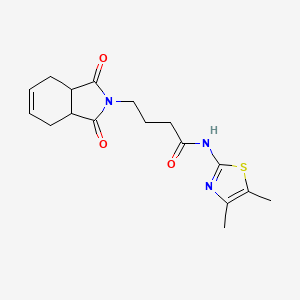![molecular formula C17H18FNO B5471815 2-fluoro-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5471815.png)
2-fluoro-N-[1-(4-methylphenyl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-fluoro-N-[1-(4-methylphenyl)propyl]benzamide” is a chemical compound with the molecular formula C17H18FNO . It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group that is attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C17H18FNO . It contains a benzamide moiety, which consists of a benzene ring attached to a carboxamide group . The 2-fluoro substituent indicates the presence of a fluorine atom at the second position of the benzene ring. The N-[1-(4-methylphenyl)propyl] substituent suggests the presence of a propyl chain attached to the nitrogen of the carboxamide group, with a 4-methylphenyl group attached to the first carbon of the propyl chain.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 271.33 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the sources I found.Safety and Hazards
Properties
IUPAC Name |
2-fluoro-N-[1-(4-methylphenyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-3-16(13-10-8-12(2)9-11-13)19-17(20)14-6-4-5-7-15(14)18/h4-11,16H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXZQYZRGUPLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5-ethyl-2-methyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5471749.png)
![8-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B5471758.png)

![ethyl 1-[(benzylamino)sulfonyl]piperidine-3-carboxylate](/img/structure/B5471785.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5471792.png)
![N-(4-ethoxyphenyl)-2-(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5471799.png)
![ethyl 4-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5471807.png)

![ETHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5471822.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-bromophenyl)-2-furyl]acrylonitrile](/img/structure/B5471828.png)
![2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride](/img/structure/B5471837.png)
![(5Z)-5-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5471841.png)
![N-{[1-(3,4-dimethylbenzyl)pyrrolidin-3-yl]methyl}prop-2-ene-1-sulfonamide](/img/structure/B5471853.png)
